BDP 581/591 NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

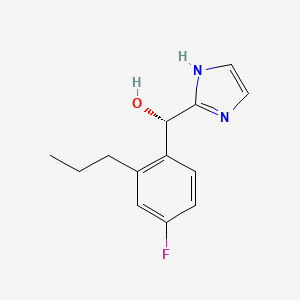

BDP 581/591 is a borondipyrromethene dye that has relatively long fluorescence lifetime and two photon excitation cross section. It is useful for fluorescence polarization assays. Due to the presence of a diene system, it can react with reactive oxygen species (ROS) with a change of fluorescence. This is the NHS ester derivative for the conjugation with primary and secondary amine groups of proteins, peptides, and other molecules.

Wissenschaftliche Forschungsanwendungen

Photosensitization and Photodynamic Therapy

BDP 581/591 NHS ester has applications in photosensitization. A study describes a photosensitizer scaffold based on the BODIPY chromophore, which includes characteristics like high extinction coefficient, photostability, and insensitivity to solvent environment. This scaffold demonstrates stronger near-infrared singlet oxygen luminescence emission and higher photostability compared to traditional photosensitizers like Rose Bengal, making it potentially useful in cell photosensitization, oxidative stress studies, or photodynamic therapy (PDT) (Yogo et al., 2005).

Surface Chemistry and Biomolecule Immobilization

N-Hydroxysuccinimide (NHS) esters, a component of BDP 581/591 NHS ester, are widely used in surface immobilizations. Their intrinsic hydrolytic instability is a concern for maintaining stable, reactive surface chemistry. Research using X-ray photoelectron spectroscopy and time-of-flight secondary ion mass spectrometry (TOF-SIMS) has investigated surface hydrolysis in NHS-bearing organic thin films. This research is crucial for applications in surface technologies that rely on reactive ester coupling, such as microarray, microfluidic, and biomedical device fabrication (Cheng et al., 2007).

Polymer Science and Material Engineering

In material engineering, BDP (Bisphenol A bis (diphenyl) phosphate ester), a related compound, is used as a plasticized flame retardant to improve thermal decomposition temperature and delay decomposition velocity of certain polymers. This finds applications in creating flame-retardant materials, particularly in synergy with other retardants for enhanced effects (Li et al., 2012).

Drug Delivery Systems

BDP 581/591 NHS ester-related compounds, like Beclomethasone dipropionate (BDP), are used in pulmonary delivery systems for asthma treatment. Research on the rapid expansion of supercritical solution (RESS) technique indicates its potential in producing particles suitable for pulmonary delivery, which is essential for next-generation dry powder inhalers (DPIs) (Charpentier et al., 2008).

Tissue Engineering

NHS esters are critical in tissue engineering for creating scaffolds with divergent physicochemical properties. Research on biodegradable poly(phosphoester) ionomers, which can be synthesized into NHS esters, facilitates derivatization and has implications for tissue engineering applications (Wan et al., 2004).

Eigenschaften

Molekularformel |

C26H22BF2N3O4 |

|---|---|

Molekulargewicht |

489.28 |

IUPAC-Name |

2,5-dioxopyrrolidin-1-yl 3-(5,5-difluoro-7-((1E,3E)-4-phenylbuta-1,3-dien-1-yl)-5H-4l4,5l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanoate |

InChI |

InChI=1S/C26H22BF2N3O4/c28-27(29)30-20(9-5-4-8-19-6-2-1-3-7-19)10-12-22(30)18-23-13-11-21(31(23)27)14-17-26(35)36-32-24(33)15-16-25(32)34/h1-13,18H,14-17H2/b8-4+,9-5+ |

InChI-Schlüssel |

HHJAMTPLXKVOAY-KBXRYBNXSA-N |

SMILES |

O=C(CCC1=[N+](C(C=C1)=CC2=CC=C(/C=C/C=C/C3=CC=CC=C3)N24)[B-]4(F)F)ON5C(CCC5=O)=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

BDP 581/591 NHS ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)

![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)